molecular formula C11H18BrNO2 B13971909 8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid

8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B13971909
M. Wt: 276.17 g/mol
InChI Key: UVRZTVAKGJFBNU-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-2-azaspiro[45]decane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, potentially leading to more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use this compound to study its interactions with biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromomethyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.

    Buspirone Hydrochloride Impurity K: Another spirocyclic compound with applications in medicinal chemistry.

Uniqueness

8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its bromomethyl group, which provides unique reactivity compared to other spirocyclic compounds. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C11H18BrNO2/c12-7-9-1-3-11(4-2-9)5-6-13(8-11)10(14)15/h9H,1-8H2,(H,14,15)

InChI Key

UVRZTVAKGJFBNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CBr)CCN(C2)C(=O)O

Origin of Product

United States

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